Carpetimycin D

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

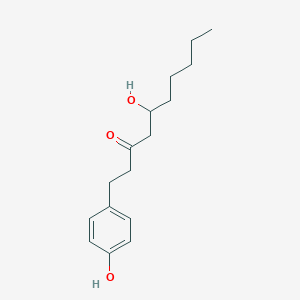

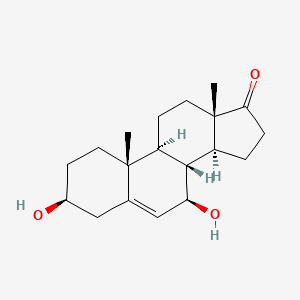

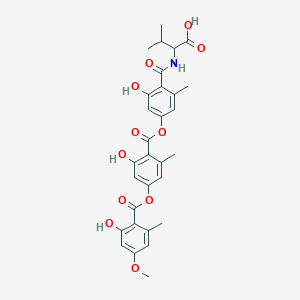

Carpetimycin D is a natural product found in Streptomyces with data available.

Scientific Research Applications

DNA Binding and Inhibition of Neuronal Apoptosis :

- Carpetimycin D analogs, such as mithramycin A, demonstrate potent inhibition of neuronal apoptosis induced by oxidative stress and DNA damage in cortical neurons. This is achieved through selective inhibition of gene expression, offering potential for neurological disease treatment (Chatterjee et al., 2001).

Antibacterial Properties :

- Vancomycin, a drug similar to Carpetimycin D, has been used to inhibit the growth of pathogens such as Staphylococcus aureus by blocking cell wall synthesis. Single-molecule atomic force microscopy studies have enhanced our understanding of vancomycin's binding mechanisms, which could be relevant to Carpetimycin D as well (Gilbert et al., 2007).

Photodynamic Therapy Applications :

- Actinomycin D, a drug related to Carpetimycin D, has been studied for its role in photodynamic therapy. Its binding to DNA enhances DNA photosensitization, and the process involves radical intermediates, suggesting potential applications in controlled DNA cleavage or therapy (Pan et al., 2001).

Cancer Treatment Research :

- Structurally related drugs like doxorubicin have been widely used in cancer treatment due to multiple intracellular targets. Understanding the mechanisms and applications of such drugs can inform the potential use of Carpetimycin D in cancer therapy (Sritharan & Sivalingam, 2021).

Antioxidant Activities :

- The study of Carpet Weed (Glinus oppositifolius), which shares a similar name but is different from Carpetimycin D, reveals its potential for scavenging free radicals and reducing lipid peroxidation. This may indirectly suggest antioxidant properties for related compounds (AsokKumar et al., 2009).

Antibiotic Resistance Studies :

- The development of high-level vancomycin resistance in Staphylococcus aureus underscores the ongoing need for new antibiotics and the study of their mechanisms, which is relevant to understanding the potential of Carpetimycin D in combatting antibiotic resistance (Weigel et al., 2003).

Immunogenic Cell Stress and Chemotherapy :

- Research on dactinomycin, another analog of Carpetimycin D, has revealed its potential in inducing immunogenic cell death in cancer treatment. This suggests potential pathways for Carpetimycin D in oncology (Humeau et al., 2020).

Synthetic Antibiotic Research :

- The synthesis of antibiotics like platensimycin, which inhibits bacterial growth by targeting the fatty acid synthesis pathway, demonstrates the significance of developing novel antibiotics. Insights from such research can be instrumental in understanding the applications of Carpetimycin D (Kim et al., 2008).

Drug Delivery Research :

- Studies on daunomycin, a chemotherapy drug, with graphene quantum dots demonstrate innovative drug delivery methods. Similar approaches could be explored for Carpetimycin D (Sinha et al., 2022).

Emerging Applications in Health and Food Preservation :

- Research into bacteriocins, which are antimicrobial peptides, highlights their potential in health and food preservation. This broadens the scope for applications of similar compounds like Carpetimycin D (Chikindas et al., 2018).

properties

CAS RN |

87139-37-5 |

|---|---|

Product Name |

Carpetimycin D |

Molecular Formula |

C14H20N2O9S2 |

Molecular Weight |

424.5 g/mol |

IUPAC Name |

(5R,6R)-3-[(R)-2-acetamidoethylsulfinyl]-7-oxo-6-(2-sulfooxypropan-2-yl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C14H20N2O9S2/c1-7(17)15-4-5-26(21)9-6-8-10(14(2,3)25-27(22,23)24)12(18)16(8)11(9)13(19)20/h8,10H,4-6H2,1-3H3,(H,15,17)(H,19,20)(H,22,23,24)/t8-,10+,26-/m1/s1 |

InChI Key |

IXJHZBNZTOAWNU-LGAJQSDJSA-N |

Isomeric SMILES |

CC(=O)NCC[S@@](=O)C1=C(N2[C@H](C1)[C@@H](C2=O)C(C)(C)OS(=O)(=O)O)C(=O)O |

SMILES |

CC(=O)NCCS(=O)C1=C(N2C(C1)C(C2=O)C(C)(C)OS(=O)(=O)O)C(=O)O |

Canonical SMILES |

CC(=O)NCCS(=O)C1=C(N2C(C1)C(C2=O)C(C)(C)OS(=O)(=O)O)C(=O)O |

Other CAS RN |

87139-37-5 |

synonyms |

3 (2-acetamidoethylsulfinyl)-6-(1-hydroxysulfonyloxy-1-methylethyl)-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid carpetimycin D |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-3-oxopropanenitrile](/img/structure/B1240736.png)

![[5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-methylcarbamate](/img/structure/B1240739.png)

![(1S,4S,9S,10S,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane](/img/structure/B1240746.png)

![N-[(E)-pyridin-4-ylmethylideneamino]-3-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]benzamide](/img/structure/B1240754.png)